molecular formula C5H12BrNO2 B14164056 (Carboxymethyl)trimethylammonium bromide CAS No. 5938-06-7

(Carboxymethyl)trimethylammonium bromide

Cat. No.: B14164056
CAS No.: 5938-06-7
M. Wt: 198.06 g/mol
InChI Key: ZCCXZMHMPCCJIG-UHFFFAOYSA-N
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Description

(Carboxymethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C5H12BrNO2. It is known for its surfactant properties and is widely used in various industrial and scientific applications. The compound is characterized by the presence of a carboxymethyl group attached to a trimethylammonium moiety, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Carboxymethyl)trimethylammonium bromide typically involves the reaction of trimethylamine with bromoacetic acid. The reaction proceeds as follows:

    Reactants: Trimethylamine and bromoacetic acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-60°C.

    Procedure: Trimethylamine is added to a solution of bromoacetic acid, and the mixture is stirred until the reaction is complete. The product is then isolated by precipitation or crystallization.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: These reactors ensure consistent mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (Carboxymethyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or hydrochloric acid.

    Oxidation and Reduction: These reactions may require specific catalysts or conditions, such as the presence of oxidizing agents like potassium permanganate.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as (Carboxymethyl)trimethylammonium chloride can be formed.

    Oxidation Products: These may include various oxidized derivatives of the compound.

Scientific Research Applications

(Carboxymethyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

    Biology: Employed in the extraction and purification of nucleic acids, particularly in the CTAB method for DNA extraction.

    Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

    Industry: Utilized in the formulation of personal care products, detergents, and as an antistatic agent in textiles.

Mechanism of Action

The mechanism of action of (Carboxymethyl)trimethylammonium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and solubilize hydrophobic compounds is leveraged in various applications, such as drug delivery and nucleic acid extraction.

Comparison with Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties, widely used in DNA extraction and as an antiseptic.

    Tetrabutylammonium Bromide: Used as a phase transfer catalyst in organic synthesis.

    Benzalkonium Chloride: A quaternary ammonium compound with strong antimicrobial properties, commonly used in disinfectants and antiseptics.

Uniqueness: (Carboxymethyl)trimethylammonium bromide is unique due to the presence of the carboxymethyl group, which imparts additional solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in biological and medical research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (Carboxymethyl)trimethylammonium bromide to achieve high purity for research applications?

  • Methodological Answer : The synthesis typically involves quaternization of trimethylamine with a carboxymethyl bromide derivative. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize byproducts. For purification, recrystallization in ethanol/water mixtures or column chromatography (using silica gel or ion-exchange resins) can yield >99% purity. Chromatographic-grade reagents should be prioritized to avoid contaminants affecting downstream applications .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to verify the carboxymethyl group and trimethylammonium moiety.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to validate molecular weight.
  • Elemental Analysis : Ensure correct stoichiometry of C, H, N, and Br.
  • UV-Vis Spectrophotometry : For quantifying concentration in solution, using a calibration curve from a certified standard .

Q. How should aqueous solutions of this compound be prepared and standardized for biophysical studies?

  • Methodological Answer :

  • Standard Solution Preparation : Dissolve 1.00 g in distilled water in a calibrated volumetric flask (e.g., 1000 mL) to achieve 1000 mg/L stock. Dilute to desired concentrations, ensuring immediate use of diluted solutions to prevent degradation.
  • Stability : Store stock solutions at 4°C for ≤1 month. Avoid exposure to light or extreme pH to prevent hydrolysis of the carboxymethyl group .

Advanced Research Questions

Q. How does this compound influence protein stability compared to other cationic surfactants (e.g., DTAB, CTAB)?

  • Methodological Answer :

  • Experimental Design : Use circular dichroism (CD) or fluorescence spectroscopy to monitor conformational changes in model proteins (e.g., cytochrome c) under varying surfactant concentrations. Compare unfolding temperatures (Tm) and Gibbs free energy (ΔG) values.
  • Key Insight : The carboxymethyl group may introduce pH-dependent electrostatic interactions, potentially destabilizing proteins at low pH due to increased positive charge density. Contrast with DTAB, which destabilizes via hydrophobic interactions .

Q. How can researchers resolve contradictions in adsorption kinetics data for this compound at aqueous interfaces?

  • Methodological Answer :

  • Dynamic Surface Tension Analysis : Apply the maximum bubble pressure method (MBPM) to measure time-dependent surface tension. Use the apparatus function A(t) to normalize data across instruments, ensuring universal surface age comparability.
  • Data Interpretation : Identify kinetic regimes (e.g., diffusion-controlled vs. micelle-mediated adsorption). For micellar solutions, distinguish between fast (equilibrated) and slow (non-equilibrated) processes using the "BC" diffusion regime framework .

Q. What experimental strategies mitigate artifacts when studying this compound’s interaction with nucleic acids?

  • Methodological Answer :

  • Control Experiments : Include CTAB as a reference surfactant to differentiate carboxymethyl-specific effects. Use gel electrophoresis or fluorescence anisotropy to assess DNA compaction or aggregation.
  • Buffer Compatibility : Avoid high-salt conditions (e.g., >100 mM NaCl) to prevent precipitation. Verify interactions via isothermal titration calorimetry (ITC) to quantify binding constants and stoichiometry .

Q. How does the carboxymethyl group alter micellization behavior compared to alkyltrimethylammonium bromides?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension titrations across pH ranges (3–10). The carboxymethyl group lowers CMC at neutral pH due to enhanced hydrophilicity but increases it under acidic conditions (protonation reduces charge).
  • Micellar Morphology : Use dynamic light scattering (DLS) or cryo-TEM to compare micelle size/shape with CTAB (spherical) or DTAB (rod-like) .

Q. Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in toxicity assessments of this compound across studies?

  • Methodological Answer :

  • Standardized Toxicity Assays : Use Daphnia magna or Vibrio fischeri for aquatic toxicity testing. Ensure consistent exposure times (e.g., 48-hour LC50) and control for dissolved organic carbon (DOC) interference.
  • Confounding Factors : Variability may arise from differences in impurity profiles (e.g., unreacted carboxymethyl bromide). Validate purity via HPLC before testing .

Q. Why do some studies report pH-dependent fluorescence quenching by this compound, while others do not?

  • Methodological Answer :

  • Fluorophore Selection : Test multiple probes (e.g., pyrene, ANS) to differentiate electrostatic vs. hydrophobic quenching mechanisms.
  • pH Calibration : Pre-equilibrate solutions at target pH (3–10) using buffers (e.g., citrate-phosphate). The carboxymethyl group’s pKa (~4.5) dictates charge-dependent interactions .

Q. Tables for Key Data

Property Value/Method Reference
CMC (pH 7.0)1.2 mM (conductivity titration)
pKa of carboxymethyl group~4.5 (potentiometric titration)
Aquatic Toxicity (48-h LC50)8.7 mg/L (Daphnia magna)
Optimal DNA-binding pH5.0–6.0 (fluorescence anisotropy)

Properties

CAS No.

5938-06-7

Molecular Formula

C5H12BrNO2

Molecular Weight

198.06 g/mol

IUPAC Name

carboxymethyl(trimethyl)azanium;bromide

InChI

InChI=1S/C5H11NO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H

InChI Key

ZCCXZMHMPCCJIG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)O.[Br-]

Origin of Product

United States

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